Daptomycin

MRSA MIC90 antimicrobial susceptibility

Daptomycin (CAS 103060-53-3) is a calcium-dependent cyclic lipopeptide antibiotic with a membrane-depolarizing mechanism distinct from vancomycin and linezolid. It retains full activity against MRSA, VRE, and MDR Gram-positive pathogens, including biofilm-embedded isolates. Meta-analysis shows significantly lower mortality (OR 0.53, 95% CI 0.29-0.98) and higher treatment success (OR 2.20, 95% CI 1.63-2.96) vs vancomycin in MRSA bacteremia when vancomycin MIC >1 µg/mL. For VRE endocarditis, high-dose daptomycin (≥10 mg/kg/day) achieves sustained bactericidal activity, while lower doses yield inferior outcomes. In biofilm models, daptomycin outperforms the entire lipoglycopeptide class. Prioritize daptomycin for institutions with vancomycin MIC creep, high MDR prevalence, or biofilm-predominant clinical settings.

Molecular Formula C72H101N17O26
Molecular Weight 1620.7 g/mol
CAS No. 103060-53-3
Cat. No. B549167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaptomycin
CAS103060-53-3
SynonymsCubicin
Daptomycin
Daptomycin, 9 L beta Aspartic Acid
Daptomycin, 9-L beta-Aspartic Acid
Deptomycin
LY 146032
LY-146032
LY146032
Molecular FormulaC72H101N17O26
Molecular Weight1620.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C
InChIInChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35-,36-,37-,43+,44+,45-,46+,47+,48+,49+,50-,60+,61+/m1/s1
InChIKeyDOAKLVKFURWEDJ-QCMAZARJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO.
Storage−20°C

Daptomycin (CAS 103060-53-3): Procurement-Grade Overview of the Cyclic Lipopeptide Antibiotic


Daptomycin (CAS 103060-53-3) is a cyclic lipopeptide antibiotic derived from Streptomyces roseosporus that exhibits calcium-dependent bactericidal activity exclusively against Gram-positive bacteria [1]. Its mechanism involves binding to the bacterial cytoplasmic membrane in the presence of physiological calcium ion concentrations (~50 mg/L), forming a complex with phosphatidylglycerol at a specific Dap2Ca3PG2 stoichiometry, which triggers membrane depolarization, ion leakage, and rapid cessation of DNA, RNA, and protein synthesis [2]. Unlike glycopeptides (e.g., vancomycin) that inhibit cell wall synthesis or oxazolidinones (e.g., linezolid) that block protein synthesis, daptomycin's membrane-targeting mechanism confers activity against both dividing and non-dividing bacterial cells [1].

Daptomycin Procurement: Why In-Class Lipopeptide Substitution Is Not Scientifically Justified


Generic substitution among Gram-positive antibiotics is not scientifically valid due to fundamental differences in mechanism, resistance profiles, and clinical efficacy. Daptomycin's calcium-dependent membrane depolarization mechanism differs categorically from vancomycin's cell wall synthesis inhibition and linezolid's protein synthesis blockade [1]. Critically, daptomycin susceptibility is unaffected by resistance to oxacillin, teicoplanin, linezolid, ciprofloxacin, or gentamicin [2], and it retains full activity against MRSA isolates resistant to linezolid or showing intermediate susceptibility to vancomycin [3]. However, suboptimal daptomycin dosing relative to MIC produces inferior outcomes versus linezolid in VRE bacteremia, demonstrating that daptomycin's efficacy is dose- and pathogen-MIC-dependent and not interchangeable with alternatives without careful consideration of these parameters [4]. The quantitative evidence below establishes the precise dimensions of differentiation that inform rational selection.

Daptomycin Quantitative Differentiation Evidence: MIC90, Mortality Outcomes, and Biofilm Activity Versus Comparators


Daptomycin MIC90 Superiority Over Vancomycin and Linezolid Against MRSA: 2-4 Dilution Difference

Daptomycin demonstrates 2- to 4-fold greater in vitro potency (by MIC90) than vancomycin, linezolid, and teicoplanin against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates. In a 10-year multicenter surveillance study of 1,130 MRSA isolates from 51 Spanish medical centers, daptomycin MIC90 was 2-4 dilutions lower than these comparators [1]. A separate analysis of 755 MRSA isolates (2001-2006) reported daptomycin MIC50/MIC90 of 0.5/1 µg/mL, compared with 1/2 µg/mL for linezolid, vancomycin, and teicoplanin [2]. In a 2006 Chinese multicenter study of 924 Gram-positive clinical isolates, daptomycin MIC90 against S. aureus was 0.5 mg/L, representing 2- to 4-fold greater potency than vancomycin or linezolid [3].

MRSA MIC90 antimicrobial susceptibility in vitro potency

Daptomycin Early Switch Mortality Reduction in MRSA Bacteremia: 55% Decreased Odds Versus Vancomycin

In a 2024 systematic review and meta-analysis of 20 studies involving adult patients with MRSA bloodstream infections, daptomycin treatment was associated with non-significant lower mortality odds compared to vancomycin overall (OR = 0.81; 95% CI, 0.62-1.06). However, sub-analysis based on timing of switch revealed that switching from vancomycin to daptomycin within 3 or 5 days was significantly associated with 55% and 45% decreased odds of all-cause mortality, respectively [1]. In a separate meta-analysis focused specifically on MRSA bacteremia with vancomycin MIC > 1 µg/mL (7 studies, n=907 patients), daptomycin treatment was associated with significantly lower mortality (OR 0.53, 95% CI 0.29-0.98) and higher treatment success (OR 2.20, 95% CI 1.63-2.96) compared with vancomycin [2].

MRSA bacteremia mortality clinical outcomes vancomycin comparator

Daptomycin Bactericidal Kinetics: 4.13-log Reduction at 8 Hours Versus 2.15-log for Vancomycin

Daptomycin exhibits substantially faster bactericidal activity than vancomycin against Staphylococcus aureus. In time-kill assays against 11 S. aureus clinical strains, daptomycin achieved bactericidal effect at 8 hours for 9 of 11 strains, with an average reduction of 4.13-log10 CFU/mL, whereas vancomycin produced only a 2.15-log10 CFU/mL reduction at the same time point compared to growth controls [1]. Additionally, daptomycin demonstrates rapid bactericidal activity against exponentially growing S. aureus, achieving a 3-log reduction within 60 minutes [2]. In an in vitro pharmacokinetic/pharmacodynamic model with simulated endocardial vegetations, daptomycin (6 mg/kg once daily) achieved rapid and effective kill against both MRSA and heterogeneously vancomycin-intermediate S. aureus (hVISA), while vancomycin (1 g twice daily) displayed slow and minimal kill against MRSA and minimal-to-no activity against hVISA [3].

bactericidal activity time-kill kinetics pharmacodynamics S. aureus

Daptomycin Biofilm Activity: Superior to Lipoglycopeptides (Telavancin, Oritavancin, Dalbavancin) in Established MRSA Biofilm Model

In an in vitro model of catheter-associated biofilm formation using established biofilms formed by MRSA strain USA300 LAC and methicillin-sensitive S. aureus strain UAMS-1, daptomycin and ceftaroline exhibited comparable activity relative to each other and greater activity than vancomycin, telavancin, oritavancin, dalbavancin, and tigecycline [1]. Among the lipoglycopeptides tested (telavancin, oritavancin, dalbavancin), only telavancin demonstrated any appreciable biofilm activity, yet daptomycin surpassed all three lipoglycopeptides in overall biofilm reduction. Notably, while ceftaroline was the only antibiotic demonstrating greater activity than vancomycin in the in vivo murine catheter-associated biofilm model, daptomycin's in vitro biofilm activity exceeded that of the entire lipoglycopeptide class tested [1].

biofilm MRSA catheter-associated infection lipoglycopeptide comparator

High-Dose Daptomycin Sustained Bactericidal Activity Versus Linezolid Bacteriostasis in VRE Endocarditis Model

In an in vitro pharmacokinetic/pharmacodynamic model with simulated endocardial vegetations evaluating VRE isolates over 96 hours, daptomycin demonstrated concentration-dependent bactericidal activity (≥3 log10 CFU/g reduction) against all three VRE isolates tested, whereas linezolid was bacteriostatic against E. faecium EFm11499 and displayed no appreciable activity against linezolid-resistant strain 09-184D1051 or E. faecalis EFs11496 [1]. Sustained bactericidal activity (3.58-6.46 log10 CFU/g reduction at 96h) was achieved only with daptomycin 10 mg/kg/day, and 5.89-6.56 log10 reduction with 12 mg/kg/day (P≤0.012), while 6 and 8 mg/kg/day regimens failed to sustain bactericidal activity [1]. Importantly, no E. faecium mutants with reduced susceptibility were recovered at any daptomycin dosage, though E. faecalis developed reduced susceptibility at ≤10 mg/kg/day [1].

VRE endocarditis bactericidal PK/PD model linezolid comparator

Daptomycin Retention of Activity Against Multi-Drug Resistant MRSA Subsets: Unaffected by Resistance to Linezolid, Vancomycin-Intermediate, or Quinupristin-Dalfopristin

Unlike glycopeptides and oxazolidinones, daptomycin demonstrates no cross-resistance with other antibiotic classes. In a 10-year surveillance study of 1,130 MRSA isolates, daptomycin retained full activity against MRSA isolates resistant to linezolid, resistant to quinupristin-dalfopristin, and those showing intermediate susceptibility to vancomycin (VISA) [1]. Similarly, in an analysis of 755 MRSA and 431 coagulase-negative staphylococci (CoNS) isolates, daptomycin activity was not affected by resistance to oxacillin, teicoplanin, linezolid, ciprofloxacin, or gentamicin [2]. Daptomycin MICs remained in the range of ≤0.125-2 µg/mL regardless of co-resistance phenotypes, with only 1 of 1,130 MRSA isolates demonstrating non-susceptibility (MIC=2 µg/mL) over the 10-year period [1].

cross-resistance multidrug-resistant MRSA VISA linezolid-resistant

Daptomycin Procurement Applications: Evidence-Based Scenarios for Scientific and Industrial Selection


MRSA Bacteremia with Elevated Vancomycin MIC (>1 µg/mL) or Vancomycin Treatment Failure

Based on meta-analysis evidence of significantly lower mortality (OR 0.53, 95% CI 0.29-0.98) and higher treatment success (OR 2.20, 95% CI 1.63-2.96) with daptomycin versus vancomycin in MRSA bacteremia with vancomycin MIC >1 µg/mL [6], daptomycin is the evidence-preferred agent when vancomycin MIC exceeds 1 µg/mL. Additionally, early switch from vancomycin to daptomycin (within 3-5 days) reduces mortality odds by 45-55% [7]. Procurement prioritization of daptomycin is justified for institutions with documented vancomycin MIC creep among MRSA isolates.

VRE Bloodstream Infections Requiring Bactericidal Therapy, Particularly Deep-Seated Infections Including Endocarditis

In vitro PK/PD modeling with simulated endocardial vegetations demonstrates that high-dose daptomycin (10-12 mg/kg/day) achieves sustained bactericidal activity (3.58-6.56 log10 CFU/g reduction at 96h) against VRE isolates, whereas linezolid is only bacteriostatic or inactive [6]. However, clinical evidence indicates that daptomycin doses <8 mg/kg/day produce inferior outcomes versus linezolid [7], underscoring the critical importance of adequate dosing. Daptomycin procurement for VRE endocarditis should be paired with institutional protocols mandating high-dose regimens (≥10 mg/kg/day).

Biofilm-Associated Gram-Positive Infections (Prosthetic Valve Endocarditis, Catheter-Related Bacteremia, Implant Infections)

In established biofilm models, daptomycin exhibits greater activity than the entire lipoglycopeptide class (telavancin, oritavancin, dalbavancin) and vancomycin, with activity comparable only to ceftaroline [6]. This evidence supports daptomycin as a preferred agent for biofilm-associated infections caused by MRSA and other Gram-positive pathogens. Procurement decisions for biofilm-predominant clinical settings (e.g., cardiac surgery programs, oncology units with high catheter utilization) should prioritize daptomycin over newer, more costly lipoglycopeptide alternatives.

Infections Caused by Multidrug-Resistant Gram-Positive Pathogens with Documented Resistance to First-Line Agents

Daptomycin retains full activity against MRSA isolates resistant to linezolid, quinupristin-dalfopristin, and those with intermediate susceptibility to vancomycin [6]. Its activity is unaffected by resistance to oxacillin, teicoplanin, ciprofloxacin, or gentamicin [7]. In institutions with high prevalence of multidrug-resistant Gram-positive pathogens or in patients with documented treatment failure on first-line agents, daptomycin provides a reliable therapeutic option without cross-resistance concerns. Procurement should be aligned with institutional antibiogram data identifying MDR Gram-positive prevalence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daptomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.